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molecular formula C6H7ClFN3 B1358186 3-Fluoropicolinimidamide hydrochloride CAS No. 246872-67-3

3-Fluoropicolinimidamide hydrochloride

Cat. No. B1358186
M. Wt: 175.59 g/mol
InChI Key: PGSRJYWURHANOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074784B2

Procedure details

A sodium methoxide solution made from 0.40 g (17.391 mmol) of sodium and 65 ml of methanol is added to a solution of 10.30 g (84.355 mmol) of the compound from Example II in 30 ml of methanol, and the mixture is stirred at 20° C. for 72 hours. 5.44 g (101.682 mmol) of ammonium chloride (powdered) and 17.39 mmol (1.04 ml) of acetic acid are added, and the mixture is stirred at 40° C. for 28 hours and cooled. Insoluble salt is filtered off with suction (1.78 g), and the filtrate is concentrated, concentrated with acetone and then stirred with acetone, filtered off with suction and washed.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
5.44 g
Type
reactant
Reaction Step Four
Quantity
1.04 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Na].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:6].[Cl-:14].[NH4+:15].C(O)(=O)C>CO>[ClH:14].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][N:8]=1)(=[NH:15])[NH2:6] |f:0.1,4.5,8.9,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5.44 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
65 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 40° C. for 28 hours
Duration
28 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Insoluble salt is filtered off with suction (1.78 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with acetone
STIRRING
Type
STIRRING
Details
stirred with acetone
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
Cl.C(N)(=N)C1=NC=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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